Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane
Brand Name: Vulcanchem
CAS No.: 18872-90-7
VCID: VC21029911
InChI: InChI=1S/C3H5N2O4.K/c6-2(4-8)1-3(7)5-9;/h1H2,(H3-,4,5,6,7,8,9);/q-1;+1
SMILES: C(C(=O)NO)C(=O)N[O-].[K+]
Molecular Formula: C3H5KN2O4
Molecular Weight: 172.18 g/mol

Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane

CAS No.: 18872-90-7

Cat. No.: VC21029911

Molecular Formula: C3H5KN2O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane - 18872-90-7

Specification

CAS No. 18872-90-7
Molecular Formula C3H5KN2O4
Molecular Weight 172.18 g/mol
IUPAC Name potassium;N-hydroxy-N'-oxidopropanediamide
Standard InChI InChI=1S/C3H5N2O4.K/c6-2(4-8)1-3(7)5-9;/h1H2,(H3-,4,5,6,7,8,9);/q-1;+1
Standard InChI Key RLPJKOZSKWQUOZ-UHFFFAOYSA-N
Isomeric SMILES C(C(=O)NO)C(=O)N[O-].[K+]
SMILES C(C(=O)NO)C(=O)N[O-].[K+]
Canonical SMILES C(C(=O)NO)C(=O)N[O-].[K+]

Introduction

Chemical Properties and Structure

Basic Identifiers and Structural Characteristics

Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane is identified by the CAS number 18872-90-7 . It has a molecular formula of C3H5KN2O4 and a molecular weight of 172.18 g/mol . The IUPAC name for this compound is potassium;N-hydroxy-N'-oxidopropanediamide . It is also sometimes referred to as potassium hydrogenmalondihydroxamate in chemical literature and databases .

The structure of the compound includes a three-carbon chain backbone with two carbonyl groups forming the dioxopropane structure. One nitrogen atom is bound to a hydroxyl group (hydroxyamino), while the other nitrogen contains an oxido group (oxidoamino), with potassium serving as the counter ion .

Chemical Identifiers and Properties

Table 1 presents the comprehensive chemical identifiers and properties of Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane:

PropertyValue
CAS Number18872-90-7
Molecular FormulaC3H5KN2O4
Molecular Weight172.18 g/mol
IUPAC Namepotassium;N-hydroxy-N'-oxidopropanediamide
Alternative NamesPotassium hydrogenmalondihydroxamate
Standard InChIInChI=1S/C3H5N2O4.K/c6-2(4-8)1-3(7)5-9;/h1H2,(H3-,4,5,6,7,8,9);/q-1;+1
Standard InChIKeyRLPJKOZSKWQUOZ-UHFFFAOYSA-N
SMILESC(C(=O)NO)C(=O)N[O-].[K+]
PubChem Compound ID23681908

Structural Representation

The compound consists of a malondihydroxamate structure where one of the hydroxamic acid groups has lost a proton, forming an anionic species with potassium as the counter cation. The central methylene group connects two amide-like functionalities, each bearing distinctive nitrogen-oxygen bonds that give the compound its unique chemical properties .

Synthesis and Preparation

Information regarding the specific synthesis and preparation methods for Potassium 1-(hydroxyamino)-3-(oxidoamino)-1,3-dioxopropane is limited in the available literature. Typically, compounds with similar structures might involve reactions that incorporate nitrogen-containing groups into a dioxopropane framework.

The synthesis likely involves reaction pathways similar to those used for preparing other hydroxamic acid derivatives, possibly including:

  • Reaction of malonic acid derivatives with hydroxylamine

  • Selective deprotonation of malondihydroxamic acid with potassium hydroxide or potassium carbonate

  • Conversion of appropriate ester precursors to the hydroxamic acid derivative followed by salt formation

These synthetic routes represent probable methods based on general chemical principles for similar compounds, though specific optimization for this particular compound would require further research and development.

Applications and Uses

Pharmaceutical Research

SpecificationDetails
PurityResearch grade (typically ≥95%)
FormSolid
Packaging OptionsAvailable in gram quantities for research purposes
Regulatory StatusNot listed on TSCA inventory
Usage RestrictionsFor research use only; not for human or veterinary use

Research Findings and Future Directions

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